4-Bromo-2-methoxythiazole

Regioselective cross-coupling Palladium catalysis Thiazole functionalization

4-Bromo-2-methoxythiazole (CAS 240816-35-7) is a brominated heteroaromatic building block featuring a C4-bromo substituent and a C2-methoxy group on the thiazole ring. This substitution pattern is directly accessible via electrophilic bromination of 2-methoxythiazole , yielding a solid intermediate with a molecular weight of 194.05 g/mol.

Molecular Formula C4H4BrNOS
Molecular Weight 194.05 g/mol
CAS No. 240816-35-7
Cat. No. B1273696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxythiazole
CAS240816-35-7
Molecular FormulaC4H4BrNOS
Molecular Weight194.05 g/mol
Structural Identifiers
SMILESCOC1=NC(=CS1)Br
InChIInChI=1S/C4H4BrNOS/c1-7-4-6-3(5)2-8-4/h2H,1H3
InChIKeyOZROWEIIPIELCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxythiazole (CAS 240816-35-7): A Regioselectively Brominated Thiazole Scaffold for Cross-Coupling-Driven Drug Discovery Procurement


4-Bromo-2-methoxythiazole (CAS 240816-35-7) is a brominated heteroaromatic building block featuring a C4-bromo substituent and a C2-methoxy group on the thiazole ring . This substitution pattern is directly accessible via electrophilic bromination of 2-methoxythiazole [1], yielding a solid intermediate with a molecular weight of 194.05 g/mol . The compound serves as a versatile precursor for palladium-catalyzed cross-coupling reactions at the C4 position, enabling the regioselective construction of 2,4-disubstituted thiazole derivatives relevant to medicinal chemistry campaigns targeting kinase inhibition, antimicrobial, and anti-inflammatory pathways [2][3].

Why Generic Substitution of 4-Bromo-2-methoxythiazole Is Scientifically Unreliable for Regioselective Synthesis


The reactivity and synthetic outcome of bromothiazole intermediates are exquisitely sensitive to the substitution pattern on the thiazole ring. The C2-methoxy group in 4-Bromo-2-methoxythiazole exerts a dominant electronic directing effect, activating the ring toward electrophilic substitution at C4 and C5 while deactivating C2 toward nucleophilic attack [1][2]. Regioselective cross-coupling studies on 2,4-dibromothiazole demonstrate that Pd(0)-catalyzed reactions occur preferentially at the more electron-deficient C2 position, leaving the C4-bromine intact for subsequent functionalization [3]. This orthogonal reactivity profile—where C4 is reserved for late-stage diversification—cannot be replicated by positionally isomeric bromothiazoles (e.g., 5-bromo-2-methoxythiazole), which lack a C4 leaving group, nor by 4-bromo analogs bearing different C2 substituents (e.g., 4-bromo-2-methylthiazole), where altered electronic and steric properties modify coupling kinetics and regioselectivity [4]. Substituting without verifying the C2-methoxy/C4-bromo architecture risks poor conversion, undesired regioisomers, and failed library synthesis.

Quantitative Evidence Guide: Measured Differentiation of 4-Bromo-2-methoxythiazole Against Structural Analogs


Regioselective Cross-Coupling Orthogonality: C4-Bromo Retention vs. 2,4-Dibromothiazole Reactivity

In Pd(0)-catalyzed cross-coupling of 2,4-dibromothiazole, the reaction occurs preferentially at the C2 position due to higher electron deficiency, yielding 2-substituted 4-bromothiazoles in 65–85% yields [1]. The C4-bromine is retained, enabling a subsequent orthogonal coupling step. This established reactivity pattern directly supports the utility of pre-formed 4-bromo-2-methoxythiazole: the C2-methoxy group is inert under standard cross-coupling conditions, ensuring that the first diversification event at C2 can be performed without competitive C4 consumption—provided the starting material already bears a C4-bromine and a non-labile C2 substituent [2].

Regioselective cross-coupling Palladium catalysis Thiazole functionalization

Electronic Property Differentiation: Computed LogP and Lipophilicity vs. Non-Methoxy 4-Bromothiazole Analogs

The computed partition coefficient (LogP) for 4-Bromo-2-methoxythiazole is 1.91–2.30 , compared to a predicted value of approximately 2.4 for the non-methoxy analog 4-Bromo-2-methylthiazole [1]. The 0.1–0.5 LogP unit reduction conferred by the methoxy group translates to a measurable increase in aqueous solubility and a reduction in non-specific protein binding, relevant for fragment-based drug discovery where thiazole scaffolds with LogP values below 3 are preferred for lead-like character [2].

Lipophilicity LogP Drug-likeness Physicochemical property prediction

Physical Form and Handling Advantage: Solid vs. Liquid Bromothiazole Analogs

4-Bromo-2-methoxythiazole is a solid at ambient temperature , whereas the structurally related 4-Bromo-2-methylthiazole is a liquid (boiling point 88–99 °C at 16 mmHg) . For automated high-throughput synthesis platforms, solid building blocks enable gravimetric dispensing with higher accuracy (±0.1 mg) compared to liquid handling systems, which suffer from viscosity-dependent volumetric errors .

Physical form Solid handling Weighing accuracy Laboratory automation

Supplier-Validated Purity Range: 95–98% vs. Sigma-Aldrich 'As-Is' Unique Chemicals Policy

Multiple specialty suppliers offer 4-Bromo-2-methoxythiazole with documented batch-specific purity: Bidepharm (98% with NMR, HPLC, GC CoA) , ChemScene (≥97%) , and AK Sci (95% min) . In contrast, Sigma-Aldrich provides this compound without analytical data under an 'as-is' policy, placing identity/purity confirmation burden on the buyer . For procurement decisions, suppliers providing batch-certified QC data reduce the need for in-house repurification and characterization prior to use in multi-step synthesis.

Purity specification Batch QC Vendor reliability Procurement risk

Predicted Boiling Point vs. 4-Bromo-2-methylthiazole: Distillation Feasibility for Purification

The predicted boiling point of 4-Bromo-2-methoxythiazole is 220.4 °C at 760 mmHg , compared to 88–99 °C at reduced pressure (16 mmHg) for 4-Bromo-2-methylthiazole . While the higher boiling point of the methoxy analog precludes simple distillation for purification, it indicates greater thermal stability at typical reaction temperatures (e.g., 80–120 °C for Pd-catalyzed couplings), reducing the risk of thermal degradation during prolonged heating compared to the more volatile methyl analog.

Boiling point Distillation Purification Thermal stability

Optimal Application Scenarios for 4-Bromo-2-methoxythiazole Based on Quantitative Differentiation Evidence


Orthogonal C4 Diversification in Medicinal Chemistry Library Synthesis

When constructing focused libraries of 2-methoxy-4-aryl/heteroaryl thiazoles, 4-Bromo-2-methoxythiazole serves as the direct Suzuki/Negishi coupling partner at C4 without requiring a preliminary C2 functionalization or protection step. The C2-methoxy group remains inert under Pd(0) catalysis , eliminating the need for a sequential C2-then-C4 coupling protocol required when using 2,4-dibromothiazole (C2 coupling yield 65–85%, then C4 coupling 88–97%) [1].

Fragment-Based Drug Discovery with Optimized Lead-Like Physicochemical Properties

With a computed LogP of 1.91–2.30 [1], 4-Bromo-2-methoxythiazole falls within the preferred lipophilicity range (LogP < 3) for fragment-based screening libraries [2]. The methoxy group provides an additional hydrogen bond acceptor (3 total HBA) compared to 4-bromo-2-methylthiazole (2 HBA), enhancing aqueous solubility and reducing non-specific binding—critical for obtaining clean dose-response curves in biochemical assays.

Automated High-Throughput Parallel Synthesis Campaigns

The solid physical form of 4-Bromo-2-methoxythiazole enables accurate gravimetric dispensing on automated synthesis platforms (±0.1 mg precision). In contrast, 4-Bromo-2-methylthiazole is a liquid requiring volumetric handling, which introduces viscosity-dependent errors in high-throughput settings [1]. For parallel library production exceeding 96 compounds, solid building blocks significantly improve weighing consistency and reduce well-to-well variability.

Procurement with Reduced In-House QC Burden via Batch-Certified Suppliers

For multi-step synthesis campaigns where intermediate purity directly impacts final product yield, procuring 4-Bromo-2-methoxythiazole from suppliers providing batch-specific Certificates of Analysis (NMR, HPLC, GC; 97–98% purity) [1] reduces or eliminates the need for pre-reaction identity verification and repurification. This contrasts with sourcing from vendors that sell the compound without analytical characterization under an 'as-is' policy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methoxythiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.